molecular formula C28H52O7P2 B1665149 Apomine CAS No. 126411-13-0

Apomine

Cat. No.: B1665149
CAS No.: 126411-13-0
M. Wt: 562.7 g/mol
InChI Key: YLJOVCWVJCDPLN-UHFFFAOYSA-N
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Description

Scientific Research Applications

Apomine has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: Apomine is synthesized through a series of chemical reactions involving the formation of a carbon-phosphorus bond. The synthesis typically involves the reaction of a phenylpropane derivative with phosphonic acid esters under controlled conditions. The reaction conditions include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Apomine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound that retain the core bisphosphonate structure but have different functional groups attached .

Mechanism of Action

Apomine exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which is a key enzyme in the mevalonate pathway of cholesterol synthesis. This inhibition leads to the degradation of the enzyme and a reduction in cholesterol synthesis. This compound also stimulates the activity of low-density lipoprotein receptors, enhancing the clearance of cholesterol from the bloodstream .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its dual action of inhibiting cholesterol synthesis and promoting apoptosis in cancer cells. Unlike other bisphosphonates, this compound has shown significant potential in reducing tumor burden and preventing osteolytic lesions in myeloma models .

Properties

CAS No.

126411-13-0

Molecular Formula

C28H52O7P2

Molecular Weight

562.7 g/mol

IUPAC Name

4-[2,2-bis[di(propan-2-yloxy)phosphoryl]ethyl]-2,6-ditert-butylphenol

InChI

InChI=1S/C28H52O7P2/c1-18(2)32-36(30,33-19(3)4)25(37(31,34-20(5)6)35-21(7)8)17-22-15-23(27(9,10)11)26(29)24(16-22)28(12,13)14/h15-16,18-21,25,29H,17H2,1-14H3

InChI Key

YLJOVCWVJCDPLN-UHFFFAOYSA-N

SMILES

CC(C)OP(=O)(C(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(OC(C)C)OC(C)C)OC(C)C

Canonical SMILES

CC(C)OP(=O)(C(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(OC(C)C)OC(C)C)OC(C)C

Appearance

Solid powder

126411-13-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

apomine
SR 45023A
SR 9223i
SR-45023A
SR-9223i
tetraisopropyl 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-ethyl-1,1-bisphosphonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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